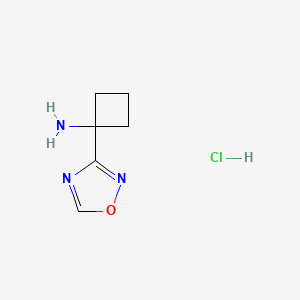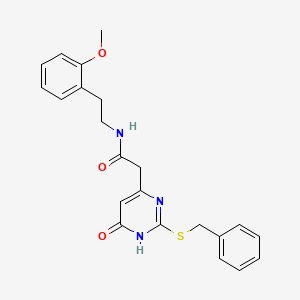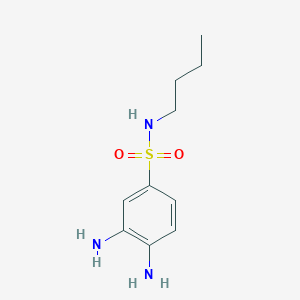
1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride
描述
1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride is an organic compound with the molecular formula C6H10ClN3O and a molecular weight of 175.62 g/mol . This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
准备方法
The synthesis of 1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclobutanone oxime with hydrazine hydrate, followed by cyclization with cyanogen bromide to form the oxadiazole ring . The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反应分析
1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted oxadiazole derivatives .
科学研究应用
1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to the disruption of cellular processes, making the compound effective against certain pathogens or cancer cells .
相似化合物的比较
1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride can be compared with other oxadiazole derivatives, such as:
Oxolamine: A cough suppressant with a similar oxadiazole ring structure.
Prenoxdiazine: Another cough suppressant with a different substitution pattern on the oxadiazole ring.
Butalamine: A vasodilator with an oxadiazole ring.
Fasiplon: A nonbenzodiazepine anxiolytic drug.
Pleconaril: An antiviral drug.
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Proxazole: Used for functional gastrointestinal disorders.
The uniqueness of this compound lies in its specific cyclobutane ring fused to the oxadiazole, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c7-6(2-1-3-6)5-8-4-10-9-5;/h4H,1-3,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBHRFMIFLWUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NOC=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2617393.png)

![5-cyano-4-(furan-2-yl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2617397.png)



![3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide](/img/structure/B2617404.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B2617405.png)
![2-(cyanomethyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617406.png)


![6-(4-methoxyphenyl)-3-(piperidin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2617412.png)
![12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid](/img/structure/B2617413.png)
